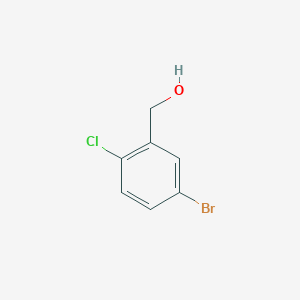

5-Bromo-2-chlorobenzyl alcohol

Vue d'ensemble

Description

It is a white to almost white crystalline solid with a melting point of 92-96°C . This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Bromo-2-chlorobenzyl alcohol can be synthesized through several methods. One common method involves the bromination of 2-chlorobenzyl alcohol using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . Another method includes the hydrolysis of 5-bromo-2-chlorobenzonitrile in the presence of an alkali to generate 5-bromo-2-chlorobenzoate, followed by reduction to obtain the desired alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using efficient brominating agents and catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products:

Oxidation: 5-Bromo-2-chlorobenzaldehyde, 5-Bromo-2-chlorobenzoic acid

Reduction: 5-Bromo-2-chlorobenzylamine

Substitution: Various substituted benzyl derivatives

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Bromo-2-chlorobenzyl alcohol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders.

- SGLT2 Inhibitors : It is notably utilized in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are vital in managing type 2 diabetes. Research has shown that derivatives of this compound can be transformed into effective SGLT2 inhibitors, leading to advancements in diabetes therapy .

- Antidiabetic Drug Dapagliflozin : The compound is involved in synthesizing dapagliflozin, a widely used SGLT2 inhibitor. The synthetic pathway typically includes the transformation of this compound into various derivatives that enhance pharmacological efficacy .

Chemical Synthesis

This compound is employed as a versatile building block in organic synthesis:

- Intermediate for Other Compounds : It acts as an intermediate for synthesizing other complex organic molecules, including dyes, agrochemicals, and specialty chemicals. Its halogenated structure allows for various substitution reactions that are useful in creating diverse chemical entities .

- Reagent in Organic Reactions : The alcohol group makes it suitable for reactions such as nucleophilic substitutions and coupling reactions, which are essential for constructing complex molecular architectures required in medicinal chemistry .

Material Science

The compound's unique properties also lend it utility in material science:

- Synthesis of Functional Materials : this compound is explored in the development of functional materials such as polymers and liquid crystals. These materials have applications in electronics and optoelectronics due to their favorable electronic properties .

Case Study 1: Synthesis of SGLT2 Inhibitors

A recent study demonstrated the efficient synthesis of an SGLT2 inhibitor using this compound as a starting material. The process involved several steps including bromination and hydrolysis, yielding high purity products suitable for pharmacological testing.

Case Study 2: Development of Functional Polymers

Research involving the polymerization of derivatives from this compound highlighted its potential in creating materials with specific electronic properties. These polymers were tested for use in electronic devices, showcasing the compound's versatility beyond pharmaceuticals.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-chlorobenzyl alcohol involves its interaction with specific molecular targets, leading to various chemical transformations. For instance, in oxidation reactions, the hydroxyl group is oxidized to form aldehydes or acids, while in reduction reactions, it is converted to amines . The compound’s reactivity is influenced by the presence of bromine and chlorine substituents, which affect its electronic properties and reactivity patterns.

Comparaison Avec Des Composés Similaires

- 3-Bromo-α-methylbenzyl alcohol

- 4-Bromo-α-methylbenzyl alcohol

- 4-Bromo-2-methoxybenzyl alcohol

Comparison: 5-Bromo-2-chlorobenzyl alcohol is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which impart distinct electronic and steric effects. This makes it a versatile intermediate in organic synthesis compared to its analogs that may have only one halogen substituent .

Activité Biologique

5-Bromo-2-chlorobenzyl alcohol, with the chemical formula C7H6BrClO and CAS number 149965-40-2, is a halogenated aromatic alcohol that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and cytotoxic effects, supported by relevant research findings and data.

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrClO |

| Molar Mass | 221.48 g/mol |

| Melting Point | 92-96 °C |

| Boiling Point | 295.8 °C (predicted) |

| Density | 1.685 g/cm³ |

| pKa | 13.69 (predicted) |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenolic compounds can effectively inhibit the growth of various bacteria. The minimal inhibitory concentration (MIC) for such compounds often falls below 200 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Testing

In a comparative study, several halogenated benzyl alcohol derivatives were tested for their antimicrobial efficacy. The results indicated that:

- This compound demonstrated an MIC of approximately 125 µg/mL against S. aureus.

- Other derivatives showed varying degrees of activity, suggesting that the presence of bromine and chlorine atoms enhances antimicrobial potency.

Antifungal Activity

The antifungal potential of halogenated benzyl alcohols has also been explored. A study focused on the antifungal activity of various benzyl alcohol derivatives revealed that:

- This compound exhibited effective inhibition against Candida albicans, with an MIC of 50 µg/mL .

- This activity is attributed to the compound's ability to disrupt fungal cell membranes and inhibit ergosterol synthesis, a critical component of fungal cell membranes.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Research findings suggest:

- The compound exhibited selective cytotoxicity towards human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values ranging from 10 to 20 µg/mL .

- Apoptotic assays indicated that the compound induces cell death through intrinsic apoptotic pathways, leading to significant reductions in cell viability in a dose-dependent manner.

Table: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

| HeLa (Cervical) | 18 |

The biological activity of this compound can be attributed to its structural characteristics. The presence of halogen atoms enhances electron-withdrawing effects, increasing the compound's reactivity towards biological targets. Mechanistic studies suggest:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and membrane integrity.

- Antifungal Action : Inhibition of ergosterol biosynthesis and disruption of membrane function.

- Cytotoxic Action : Induction of apoptosis through mitochondrial pathway activation.

Propriétés

IUPAC Name |

(5-bromo-2-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHBQPIVMBDOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408070 | |

| Record name | 5-Bromo-2-chlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149965-40-2 | |

| Record name | 5-Bromo-2-chlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.